Cas no 587-88-2 (Ethyl 2-(4-fluorophenyl)acetate)

587-88-2 structure
Nome del prodotto:Ethyl 2-(4-fluorophenyl)acetate
Ethyl 2-(4-fluorophenyl)acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 2-(4-fluorophenyl)acetate
- (4-Flurophenyl)acetic acid ethyl ester
- 4-Fluorophenylacetic Acid Ethyl Ester
- Benzeneacetic acid,4-fluoro-, ethyl ester
- ethyl (4-fluorophenyl)acetate
- (4-Flurophenyl) acetic acid ethyl ester
- Ethyl 4-fluorophenylacetate
- Benzeneacetic acid, 4-fluoro-, ethyl ester
- (4-fluorophenyl) acetic acid ethyl ester
- Ethyl 4-fluorobenzeneacetate
- Ethyl (p-fluorophenyl)acetate
- PubChem17208
- Acetic acid, (p-fluorophenyl)-, ethyl ester
- ethyl p-fluorophenylacetate
- KSC498A0D
- D
- AR2996
- AKOS005259153
- CS-W022645
- DTXSID90207400
- SCHEMBL1626240
- (4-fluorophenyl)acetic acid ethyl ester
- MFCD08235152
- SY021383
- Ethyl2-(4-fluorophenyl)acetate
- AM82987
- A832022
- VMWJHHAOVXQCLE-UHFFFAOYSA-N
- J-501410
- GS-4515
- FT-0736188
- EN300-130231
- 587-88-2
- Z53835949
-
- MDL: MFCD08235152
- Inchi: 1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
- Chiave InChI: VMWJHHAOVXQCLE-UHFFFAOYSA-N
- Sorrisi: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H]
Proprietà calcolate
- Massa esatta: 182.07400
- Massa monoisotopica: 182.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 4
- Complessità: 162
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Colore/forma: Solid
- Densità: 1.1±0.1 g/cm3
- Punto di fusione: 30°C
- Punto di ebollizione: 230.5±15.0 °C at 760 mmHg
- Punto di infiammabilità: 90.7±15.3 °C
- Indice di rifrazione: 1.486
- PSA: 26.30000
- LogP: 1.93130
Ethyl 2-(4-fluorophenyl)acetate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Store at room temperature
Ethyl 2-(4-fluorophenyl)acetate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-130231-5.0g |
ethyl 2-(4-fluorophenyl)acetate |
587-88-2 | 95% | 5.0g |
$29.0 | 2023-02-15 | |
eNovation Chemicals LLC | D554457-10g |
(4-Flurophenyl) acetic acid ethyl ester |
587-88-2 | 97% | 10g |
$260 | 2024-05-24 | |
Ambeed | A508392-5g |
Ethyl 2-(4-fluorophenyl)acetate |
587-88-2 | 97% | 5g |
$11.0 | 2025-02-21 | |
Fluorochem | 075652-10g |
Ethyl 4-fluorophenylacetate |
587-88-2 | 95% | 10g |
£26.00 | 2022-03-01 | |
Fluorochem | 075652-5g |
Ethyl 4-fluorophenylacetate |
587-88-2 | 95% | 5g |
£15.00 | 2022-03-01 | |
abcr | AB200487-10 g |
4-Fluorophenylacetic acid ethyl ester; . |
587-88-2 | 10 g |
€89.30 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1049283-100g |
4-FLUOROPHENYLACETIC ACID ETHYL ESTER |
587-88-2 | 97+% | 100g |
$110 | 2024-06-06 | |
eNovation Chemicals LLC | D554457-25g |
(4-Flurophenyl) acetic acid ethyl ester |
587-88-2 | 97% | 25g |
$380 | 2024-05-24 | |
eNovation Chemicals LLC | D492404-25g |
Ethyl 2-(4-fluorophenyl)acetate |
587-88-2 | 97% | 25g |
$400 | 2023-09-02 | |
eNovation Chemicals LLC | D492404-100g |
Ethyl 2-(4-fluorophenyl)acetate |
587-88-2 | 97% | 100g |
$800 | 2023-09-02 |
Ethyl 2-(4-fluorophenyl)acetate Letteratura correlata
-
1. Electrochemical synthesis of diethyl 2,3-bis-p-halogenophenylsuccinates; reduction of α-bromo-p-halogenophenylacetates1Carlo de Luca,Achille Inesi,Liliana Rampazzo J. Chem. Soc. Perkin Trans. 2 1987 847
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